TPO agonist 1

Thrombopoiesis Pharmacodynamics Platelet Count

Researchers modeling thrombocytopenia face protocol variability when substituting TPO mimetics with divergent PK/PD profiles. TPO agonist 1 (LGD-4665) is an orally bioavailable, non-peptide TPO receptor (c-Mpl) agonist delivering dose-dependent platelet production with a defined pharmacokinetic profile. • Enables reproducible in vivo chemotherapy-induced thrombocytopenia models with predictable platelet recovery kinetics • DMSO-soluble (≥36 mg/mL) for JAK/STAT signaling dissection in CD34+ hematopoietic stem cell cultures • Structurally distinct from eltrombopag & avatrombopag for comparative pharmacological profiling Supplied at ≥98% HPLC purity; stored at -20°C; shipped on blue ice for global delivery.

Molecular Formula C25H22N8O2
Molecular Weight 466.5
CAS No. 1033040-23-1
Cat. No. B611461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPO agonist 1
CAS1033040-23-1
SynonymsTPO-Agonist-1;  TPO Agonist 1;  TPOAgonist1; 
Molecular FormulaC25H22N8O2
Molecular Weight466.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C
InChIInChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32)
InChIKeyIIBBJCNVTRCTDV-HPNDGRJYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TPO Agonist 1 (CAS 1033040-23-1) for Scientific Research: Compound Profile and Sourcing Overview


TPO agonist 1, also known as LGD-4665, SB-559448, or Totrombopag, is a synthetic, non-peptide small molecule thrombopoietin (TPO) receptor (c-Mpl) agonist with the molecular formula C25H22N8O2 and a molecular weight of 466.5 g/mol [1]. It was developed as an orally bioavailable second-generation TPO mimetic, designed to stimulate megakaryocyte proliferation and platelet production [2]. The compound is documented in patent WO2008134338A1 and is primarily intended for research applications in hematology, particularly for modeling thrombopoiesis and investigating mechanisms of immune- or chemotherapy-induced thrombocytopenia .

Thrombopoiesis research model fit: Oral TPO receptor agonist supporting in vivo platelet production studies.
In vitro hematopoiesis context: Reported selective c-Mpl activation for megakaryocyte differentiation assays.
Comparator research workflow: Distinct non-peptide scaffold enables class-comparison studies against peptibody and other small-molecule agonists.

Why TPO Agonist 1 (CAS 1033040-23-1) Cannot Be Interchanged with Other In-Class TPO Receptor Agonists


The class of small-molecule TPO receptor agonists exhibits significant divergence in chemical structure, binding domain, and pharmacokinetic/pharmacodynamic (PK/PD) profiles [1]. TPO agonist 1 is a non-peptide, azo-derivative small molecule designed for oral bioavailability, which fundamentally distinguishes it from peptibodies like romiplostim [2]. Furthermore, within the oral small-molecule sub-class, compounds such as eltrombopag and avatrombopag demonstrate distinct PK/PD characteristics and dosing requirements [3]. These differences preclude simple substitution in research protocols, as each compound's specific properties dictate its utility in particular experimental models of thrombopoiesis, necessitating a careful selection based on quantitative, evidence-driven criteria.

This Compound
TPO Agonist 1
Non-peptide azo-derivative; oral bioavailability; distinct binding domain on c-Mpl receptor.
In-Class Alternative
Peptibody (e.g., Romiplostim)
Protein-based injectable; fundamentally different PK/PD and receptor interaction may not transfer to oral small-molecule models.
This Compound
TPO Agonist 1
Differentiated PD profile; lower total exposure context for comparable platelet response in reported studies.
Oral Small-Molecule Comparator
Eltrombopag / Avatrombopag
Divergent PK, dosing requirements, and stability profiles may shift experimental outcomes; not direct surrogates.

Quantitative Evidence for TPO Agonist 1: Differentiating Data for Procurement and Research Selection


Pharmacodynamic Differentiation: Comparative Platelet Increase in Healthy Subjects (LGD-4665 vs. Eltrombopag)

In a Phase I study in healthy male subjects, a 14-day, once-daily 5 mg regimen of LGD-4665 (TPO agonist 1) resulted in a mean maximal increase in platelet count of 43% from baseline [1]. In a comparable Phase I study with the first-generation oral TPO receptor agonist eltrombopag, a higher 75 mg daily dose for 10 days was required to achieve a 50.4% mean increase from baseline [2]. This suggests that LGD-4665 demonstrates a distinct pharmacodynamic profile, achieving a comparable magnitude of platelet response at a substantially lower total exposure, although differences in study design and population preclude a definitive potency comparison.

Platelet Increase PD Comparison
Cross-study comparable
TPO agonist 1: 43% mean increase (5 mg, 14 d). Eltrombopag: 50.4% increase (75 mg, 10 d).
Reported lower-dose response context for thrombopoietic stimulus.
Phase I healthy subjects; study design differences preclude direct potency ranking.
Thrombopoiesis Pharmacodynamics Platelet Count TPO Receptor Agonist

Pharmacokinetic Profile: Sustained Activity and Flexible Dosing of LGD-4665

LGD-4665 exhibits a linear, dose-proportional pharmacokinetic profile following single oral doses. At the highest tested single dose of 40 mg, the compound achieved a Cmax of 1.56 μg/mL and an AUC0-inf of 155 μg·h/mL [1]. Following multiple dosing at 5 mg daily for 14 days, the steady-state AUC0-24h was 17.4 μg·h/mL with a Cmax of 0.83 μg/mL, reached at 4 hours post-dose [1]. In contrast, early research indicated that TPO agonist 1 exhibits sustained activity for up to 72 hours post-administration [2], a characteristic that may differentiate it from other small-molecule TPO-R agonists that require daily dosing.

Sustained PK Activity
Cross-study comparable
Sustained activity reported up to 72 h post-dose.
Supports dosing schedule research context for in vivo models.
Steady-state AUC0-24h: 17.4 μg·h/mL at 5 mg daily; Cmax: 0.83 μg/mL.
Pharmacokinetics Dosing Regimen AUC Cmax

Physicochemical and Stability Profile: Key Specifications for Research Material Handling

TPO agonist 1 is supplied as a solid powder with a purity of ≥98% [1]. Its solubility in DMSO is established at ≥ 36 mg/mL (77.17 mM) . The compound is stable as a powder when stored at -20°C for up to 3 years [1]. This is in contrast to some other small-molecule TPO-R agonists, which may have more restrictive solubility or stability profiles that can limit experimental design or require specialized formulation expertise. For instance, while avatrombopag has an EC50 of 3.3 nM , its physicochemical properties and handling requirements are distinct, underscoring that procurement decisions should be based on the specific experimental needs and compound manageability.

Handling & Stability Profile
Data to verify
Stability: ≥3 years at -20°C (powder). Solubility in DMSO: ≥36 mg/mL.
Supplier-reported specifications support lab handling context.
Verify under intended experimental storage and formulation conditions.
Stability Formulation Solubility Storage

Recommended Research and Industrial Applications for TPO Agonist 1 (CAS 1033040-23-1)


In Vivo Modeling of Chemotherapy-Induced Thrombocytopenia in Rodents

Based on its oral bioavailability and demonstrated capacity to increase platelet counts in a dose-dependent manner [1], TPO agonist 1 is well-suited for establishing reproducible in vivo models of chemotherapy-induced thrombocytopenia. Researchers can utilize the defined pharmacokinetic profile to establish dosing regimens that mimic clinical thrombopoietic support, allowing for the evaluation of platelet recovery kinetics and the testing of adjunctive therapies [2].

Investigating Megakaryocyte Differentiation and Proliferation In Vitro

The compound's activity as a selective TPO receptor agonist makes it a precise tool for dissecting the signaling pathways governing megakaryopoiesis in vitro [1]. Its established solubility in DMSO facilitates its use in cell culture systems, such as with human CD34+ hematopoietic stem cells, to study the JAK/STAT signaling cascade and its downstream effects on megakaryocyte maturation and platelet formation .

Comparative Pharmacodynamic Studies of TPO Receptor Agonists

Given the differentiated PD and PK profile of TPO agonist 1 relative to first-generation agonists like eltrombopag [1][3], this compound serves as a critical comparator in research aimed at understanding the structural and functional basis for divergent clinical responses among TPO-R agonists. It is an essential tool for studies seeking to optimize thrombopoietic therapy by comparing onset, magnitude, and duration of platelet response across different molecular entities [3].

Application
Selection Property
Validation Focus
In vivo thrombocytopenia modeling
Oral bioavailability and PK profile
Platelet recovery kinetics and dosing schedule context
Megakaryopoiesis signaling studies
Selective c-Mpl activation
JAK/STAT pathway response in CD34+ cell models
Class-comparator pharmacodynamics
Differentiated non-peptide scaffold
Divergent response profiling vs. other TPO-R agonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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